![molecular formula C17H13FN2O3S B2580139 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide CAS No. 929372-53-2](/img/structure/B2580139.png)
2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
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Overview
Description
This compound is a thiazolidinedione with a fluorophenyl group attached. Thiazolidinediones are a class of compounds that have been studied for their potential in treating diabetes . The fluorophenyl group is a common feature in many pharmaceuticals, as the fluorine atom can enhance the biological activity and metabolic stability of the compound .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidinedione ring, which is a five-membered ring containing three carbon atoms, a nitrogen atom, and a sulfur atom. It also has a fluorophenyl group attached, which consists of a six-membered carbon ring (a phenyl group) with a fluorine atom attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these characteristics .Scientific Research Applications
Anticancer and Neuroprotective Activities
- A derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), exhibited significant anticancer activity against various cancer cell lines, including medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma. Additionally, it demonstrated neuroprotective activity in neuronal cultures exposed to neurotoxic agents (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Anti-inflammatory Activity
- Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Antihistamine and Anti-inflammatory Properties
- 3,3'(1,2-ethanediyl)bis [2-aryl-4-thiazolidinone] compounds, including fluorophenyl derivatives, were found to be effective as anti-histamine, anti-inflammatory, analgesic, and antipyretic agents (Vigorita et al., 1988).
Antimicrobial and Antifungal Activities
- Certain derivatives demonstrated promising antimicrobial and antifungal activities, making them potential candidates for treating various bacterial and fungal infections (Gouda et al., 2010).
Hypoglycemic Activity
- Novel 2, 4-thiazolidinedione derivatives showed promising hypoglycemic activity in animal models, indicating potential applications in diabetes treatment (Nikalje, Deshp, & Une, 2012).
Antioxidant Activity
- 4-Fluorobenzaldehyde derivatives of 2-(4-fluorophenyl)thiazolidin-4-one exhibited notable antioxidant activities (El Nezhawy et al., 2009).
Cytotoxic and QSAR Study
- (2Z,5Z) 2-[(5-Arylidene-4-oxo-3-phenyl)-thiazolidin-2-ylidine]-2-cyano-N-arylacetamides showed promising antitumor properties against various cancer cell lines (George, 2012).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, some thiazolidinediones are used as insulin sensitizers in the treatment of diabetes. They work by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a crucial role in the regulation of insulin sensitivity .
Future Directions
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c18-11-6-8-13(9-7-11)20-16(22)14(24-17(20)23)10-15(21)19-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFNRVWAJURZKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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